

Spectroscopic Analysis of Isoniazid and Its Metabolites: An In-depth Technical Guide

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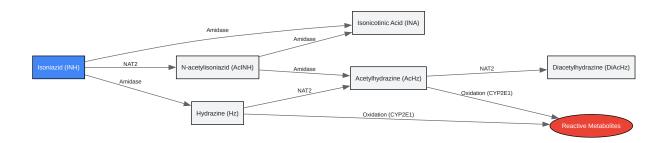
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of **isoniazid** (INH) and its primary metabolites. **Isoniazid**, a cornerstone in the treatment of tuberculosis, undergoes extensive metabolism, resulting in several byproducts that are crucial to monitor for efficacy and toxicity studies.[1][2][3][4][5] This document details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format for ease of comparison, and includes visualizations of the metabolic pathways and analytical workflows.

Isoniazid Metabolism

Isoniazid is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG).[4] [6] In humans, it is primarily metabolized in the liver and intestines, mainly through acetylation by the N-acetyltransferase 2 (NAT2) enzyme to form N-acetylisoniazid (AcINH).[1][2][3] INH can also be hydrolyzed to isonicotinic acid (INA) and hydrazine (Hz).[2][3] AcINH can be further hydrolyzed to INA and acetylhydrazine (AcHz).[2][3] Hydrazine and acetylhydrazine are implicated in INH-induced hepatotoxicity.[2][5] The metabolic fate of **isoniazid** is crucial for understanding its therapeutic action and toxic potential.

Below is a diagram illustrating the primary metabolic pathways of **isoniazid**.





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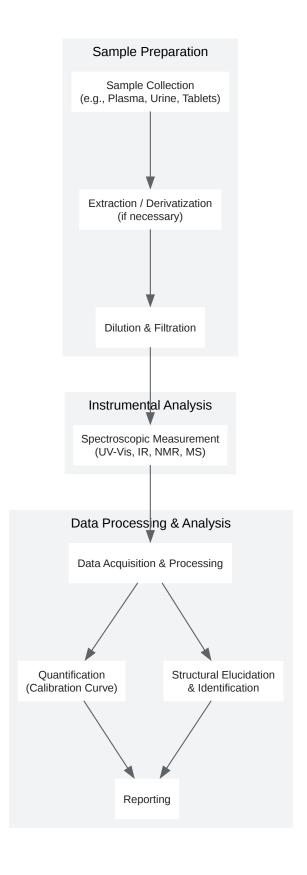
Figure 1: Metabolic pathway of isoniazid.

Spectroscopic Techniques for Analysis

A variety of spectroscopic techniques are employed for the qualitative and quantitative analysis of **isoniazid** and its metabolites. These methods offer high sensitivity, specificity, and accuracy, making them indispensable tools in pharmaceutical analysis.[7][8][9]

The general workflow for spectroscopic analysis is depicted in the following diagram.





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Figure 2: General workflow for spectroscopic analysis.



UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of **isoniazid**, often in pharmaceutical formulations.[6][10] The method is based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum.[6]

Experimental Protocol:

A standard protocol for the determination of **isoniazid** in tablets is as follows:

- Standard Solution Preparation: An accurately weighed quantity of **isoniazid** reference standard is dissolved in a suitable solvent (e.g., distilled water or 0.1 M HCl) to obtain a stock solution of known concentration (e.g., 100 μg/mL).[11]
- Sample Solution Preparation: A number of tablets are weighed and finely powdered. A
 quantity of the powder equivalent to a specific amount of isoniazid is dissolved in the same
 solvent as the standard, sonicated to ensure complete dissolution, and then diluted to a
 known volume. The solution is filtered to remove any insoluble excipients.[12]
- Spectrophotometric Measurement: The absorbance of both the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) against a solvent blank.[13] The concentration of isoniazid in the sample is then calculated using the Beer-Lambert law.

Quantitative Data:



Analyte	Solvent	λmax (nm)	Linear Range (µg/mL)	Molar Absorptivit y (L mol ⁻¹ cm ⁻¹)	Reference
Isoniazid	Water	266	-	-	[14]
Isoniazid	Ethanol	263	-	-	[14]
Isoniazid	0.012 M HCl	257 (First- derivative)	-	-	[15]
Isoniazid	Boric acid buffer (pH 9.5) with cis- cinnamaldehy de	364	0.5 - 2.5	3.1 x 10 ⁴	[13]
Isoniazid	Acid medium with Ce(IV) and methyl orange	520	0.3 - 3.0	3.71 x 10⁴	[16]
Isoniazid	Acid medium with Ce(IV) and indigo carmine	610	0.5 - 7.0	3.12 x 10 ⁴	[16]
Isoniazid	Ethanolic p- dimethylamin o benzaldehyd e and conc. HCl	395	100 - 600	-	[11]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification and structural elucidation of **isoniazid** and its metabolites by identifying the functional groups present in the molecules.[17]



Experimental Protocol:

- Sample Preparation: For solid samples, the potassium bromide (KBr) disk method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.[18]
- IR Spectrum Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
- Spectral Interpretation: The obtained spectrum is compared with a reference spectrum of
 isoniazid or its metabolites for identification.[18] The characteristic absorption bands
 corresponding to specific functional groups are analyzed.

Key IR Absorption Bands for Isoniazid:

Wavenumber (cm⁻¹)	Functional Group Assignment	Reference	
1653	C=O stretching (Amide I)	[17]	
1621	N-H bending (Amine)	[17]	
1541	C=C stretching (Pyridine ring)	[17]	
992	Ring breathing (Pyridine ring)	[17]	
845	C-H out-of-plane bending	[17]	
676	Ring deformation	[17]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **isoniazid** and its metabolites in solution.[19] Both ¹H and ¹³C NMR are used for structural characterization and purity assessment.[20][21]

Experimental Protocol:

• Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[22]



- NMR Spectrum Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
- Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure.

¹H NMR Data for **Isoniazid** (in DMSO-d₆):

Chemical Shift (ppm)	Multiplicity	Assignment	Reference
10.10	S	-NH- (hydrazide)	[22]
8.72	d	H-2, H-6 (pyridine ring)	[22]
7.75	d	H-3, H-5 (pyridine ring)	[22]
4.64	S	-NH2 (hydrazide)	[22]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the simultaneous quantification of **isoniazid** and its metabolites in biological matrices like plasma and urine.[23][24][25]

Experimental Protocol (LC-MS/MS):

- Sample Preparation: This often involves protein precipitation, liquid-liquid extraction, or solidphase extraction to remove interfering substances from the biological matrix.[23][25] For
 certain metabolites like hydrazine and acetylhydrazine, derivatization may be required to
 improve their chromatographic and mass spectrometric properties.[23]
- Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analytes.[23][25] A specific mobile phase composition and gradient elution program are used.



 Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analytes are ionized (e.g., by electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[23]

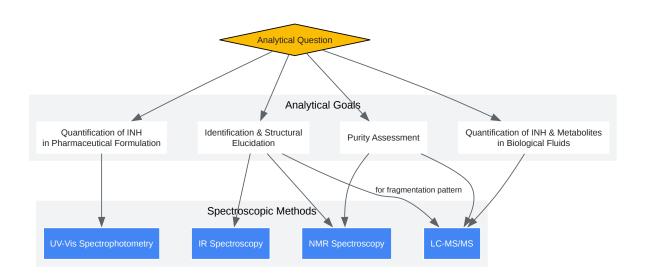
Quantitative LC-MS/MS Data for Isoniazid and its Metabolites in Human Plasma:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Linearity Range	Intra- and Inter-day Precision (%)	Accuracy (%)	Referenc e
Isoniazid	138.1	78.1, 121.1	>0.9947	<13.43	91.63 - 114.00	[23]
Acetylisoni azid	180.1	121.1, 138.1	>0.9947	<13.43	91.63 - 114.00	[23]
Isonicotinic Acid	124.1	78.1	>0.9947	<13.43	91.63 - 114.00	[23]
Hydrazine	133.1	118.1	>0.9947	<13.43	91.63 - 114.00	[23]
Acetylhydr azine	175.1	118.1, 160.1	>0.9947	<13.43	91.63 - 114.00	[23]
*After derivatizati on with p- tolualdehy de.						

Logical Relationships in Spectroscopic Analysis

The choice of spectroscopic technique often depends on the analytical goal. The following diagram illustrates the logical relationship between different analytical questions and the appropriate spectroscopic methods.





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Figure 3: Selection of spectroscopic methods.

Conclusion

Spectroscopic techniques are fundamental to the analysis of **isoniazid** and its metabolites, providing critical information for drug development, quality control, and clinical monitoring. This guide has outlined the core principles, detailed experimental protocols, and summarized key quantitative data for UV-Vis, IR, NMR, and mass spectrometry. The provided visualizations of the metabolic pathway and analytical workflows serve to enhance the understanding of these complex processes. By leveraging the strengths of each spectroscopic method, researchers and professionals can ensure the safety, efficacy, and quality of **isoniazid** therapy.

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